Acetic acid;hept-4-en-1-ol
Description
Acetic Acid (CH₃COOH) is a simple carboxylic acid with a pungent odor, widely used in industrial processes (e.g., vinegar production, polymer synthesis) . Its key functional group (-COOH) enables strong hydrogen bonding and acidity (pKa ~4.76), making it effective in chemical modifications, such as enhancing biochar for uranium adsorption .
Hept-4-en-1-ol (C₇H₁₄O) is an unsaturated alcohol with a seven-carbon chain and a double bond at the 4th position. Its structure (Z or E isomerism) influences solubility and reactivity . Applications include fragrance synthesis and organic intermediates.
Properties
CAS No. |
77681-14-2 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
acetic acid;hept-4-en-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h3-4,8H,2,5-7H2,1H3;1H3,(H,3,4) |
InChI Key |
BLAHQYDWMPDTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-4-en-1-ol can be achieved through esterification, where acetic acid reacts with hept-4-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of hept-4-en-1-ol in the presence of acetic acid. This process can be optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in hept-4-en-1-ol can be oxidized to form a carbonyl group.
Reduction: The double bond in hept-4-en-1-ol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group in hept-4-en-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: The oxidation of hept-4-en-1-ol can produce hept-4-en-1-one.
Reduction: The reduction of hept-4-en-1-ol can yield heptanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
Acetic acid;hept-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;hept-4-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions, esterification, and hydrolysis.
Comparison with Similar Compounds
Comparison of Acetic Acid with Similar Carboxylic Acids
Structural and Functional Group Differences
Acetic acid’s -COOH group distinguishes it from other acids:
- Formic Acid (HCOOH) : Smaller molecule, higher acidity (pKa 3.75).
- Propionic Acid (CH₃CH₂COOH) : Longer alkyl chain, lower solubility in water.
- Butyric Acid (CH₃(CH₂)₂COOH) : Strong odor, used in food additives.
Performance in Uranium Adsorption
Acetic acid-modified biochar (ASBB) outperforms unmodified biochar (SBB) and other acid-modified variants:
- Porosity Enhancement : ASBB’s surface area increases by ~35% due to acetic acid’s pore-expanding effect .
- Functional Group Addition: Acetic acid introduces -COOH groups, enabling monodentate coordination with U(VI) ions (adsorption efficiency: 97.8% vs. 62.8% for SBB) .
- Comparison with Nitric Acid : Nitric acid primarily increases surface area but lacks -COOH group addition, resulting in lower reusability .
Table 1: Acetic Acid vs. Other Carboxylic Acids in Biochar Modification
| Property | Acetic Acid | Formic Acid | Nitric Acid |
|---|---|---|---|
| Surface Area Increase | 35% | 20% | 40% |
| -COOH Group Addition | Yes | No | No |
| U(VI) Adsorption | 97.8% | 85% | 90% |
| Reusability (5 cycles) | 93% | 70% | 75% |
Comparison of Hept-4-en-1-ol with Similar Alcohols
Structural and Physical Properties
Hept-4-en-1-ol’s unsaturated chain affects boiling point and solubility:
- Hex-3-en-1-ol (C₆H₁₂O) : Shorter chain, higher water solubility.
- Oct-4-en-1-ol (C₈H₁₆O) : Longer chain, lower volatility.
- Branched Isomers (e.g., 2-isopropyl-5-methylhex-4-en-1-ol) : Reduced solubility due to steric hindrance .
Table 2: Physical Properties of Hept-4-en-1-ol vs. Similar Alcohols
| Property | Hept-4-en-1-ol | Hex-3-en-1-ol | Heptan-1-ol |
|---|---|---|---|
| Boiling Point (°C) | 175–180 | 157–160 | 176–178 |
| Water Solubility (g/L) | ~5.2 | ~8.4 | ~0.3 |
| Odor Profile | Grassy | Green, sharp | Mild, sweet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
